

# A Systematic Review of Triphasic vs. Monophasic Oral Contraceptives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Trikvilar |           |
| Cat. No.:            | B14089268 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic comparison of triphasic and monophasic oral contraceptives (OCs), focusing on their performance based on experimental data. It is intended to be a resource for professionals in research and drug development, offering a detailed look at efficacy, cycle control, and side effect profiles.

#### Introduction

Oral contraceptives are a cornerstone of modern contraception, with formulations evolving to enhance safety and tolerability. Monophasic OCs deliver a constant dose of estrogen and progestin throughout the active pill cycle. In contrast, triphasic OCs were developed to more closely mimic the hormonal fluctuations of the natural menstrual cycle by varying the hormone doses in three distinct phases, often with the goal of reducing the total monthly hormone dose and improving cycle control.[1][2] This guide systematically reviews the available evidence from randomized controlled trials (RCTs) and systematic reviews to compare these two contraceptive strategies.

# Mechanism of Action: Modulation of the Hypothalamic-Pituitary-Ovarian Axis



#### Validation & Comparative

Check Availability & Pricing

Both monophasic and triphasic oral contraceptives exert their contraceptive effect primarily by suppressing ovulation through the modulation of the hypothalamic-pituitary-ovarian (HPO) axis. The exogenous estrogen and progestin in OCs provide negative feedback to the hypothalamus and pituitary gland, disrupting the normal pulsatile secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH). This prevents the LH surge necessary for ovulation. Additionally, OCs alter cervical mucus, making it less permeable to sperm, and modify the endometrium to be less receptive to implantation.

Below is a diagram illustrating the hormonal signaling pathway of the HPO axis and the points of inhibition by oral contraceptives.





Click to download full resolution via product page

Caption: Mechanism of action of oral contraceptives on the HPO axis.

## **Contraceptive Efficacy**



A comprehensive Cochrane review, which included 23 randomized controlled trials, found no significant difference in contraceptive effectiveness between triphasic and monophasic preparations.[1][3][4] Both types of oral contraceptives are highly effective when used correctly. The Pearl Index, which measures the number of unintended pregnancies per 100 woman-years of use, is a standard metric for contraceptive efficacy. While specific Pearl Indices from direct head-to-head trials are not always reported in systematic reviews, the overall evidence does not favor one type of pill over the other in preventing pregnancy.[5][6]

## Cycle Control: Breakthrough Bleeding and Spotting

One of the primary rationales for the development of triphasic OCs was to improve cycle control by mimicking natural hormonal fluctuations. The evidence on this front is mixed. Some studies have reported more favorable bleeding patterns with triphasic OCs, including less spotting and breakthrough bleeding, compared to monophasic formulations.[1][7] However, a meta-analysis has been challenging due to inconsistencies in how bleeding data is recorded and reported across studies, as well as variations in the types and dosages of progestins used. [3][4]

For instance, a study comparing a monophasic levonorgestrel/ethinylestradiol (LNG/EE) formulation with a triphasic norethindrone/ethinylestradiol (NET/EE) formulation found that the monophasic pill provided better cycle control despite a lower estrogen dose.[8] Conversely, another randomized clinical trial comparing a monophasic LNG/EE with a triphasic LNG/EE found that breakthrough bleeding and spotting were significantly less frequent in the triphasic group.[7]

Table 1: Comparison of Cycle Control in Selected Randomized Controlled Trials



| Study<br>(Formulation)        | Number of Cycles<br>Analyzed                                                     | Incidence of<br>Breakthrough<br>Bleeding/Spotting                                                                  | Key Finding                                                                |
|-------------------------------|----------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------|
| Kashanian et al.<br>(2010)[7] | 1884                                                                             | Monophasic (LNG/EE<br>150/30): 18.86% of<br>cyclesTriphasic<br>(LNG/EE 50-75-<br>125/30-40-30): 6.45%<br>of cycles | Triphasic formulation showed significantly better cycle control (p=0.009). |
| Akerlund et al. (2009)<br>[8] | Monophasic (LNG/EE<br>100/20): 384Triphasic<br>(NET/EE 500-750-<br>1000/35): 400 | By cycle 4, 69.9% of monophasic cycles and 54.4% of triphasic cycles were classified as "normal" (p < 0.05).       | Monophasic formulation demonstrated superior cycle control.                |

#### **Side Effect Profile and Discontinuation Rates**

The incidence of common side effects such as nausea, headache, and nervousness, as well as changes in body weight, appears to be similar between monophasic and triphasic oral contraceptives.[7] The Cochrane review found no significant differences in the number of women who discontinued use due to medical reasons, cycle disturbances, or other adverse events.[3][4][5]

Some evidence suggests that triphasic formulations containing newer progestins (e.g., desogestrel, gestodene, norgestimate) may have a reduced incidence of androgenic side effects compared to those with older progestins like levonorgestrel and norethindrone.[2]

Table 2: Comparison of Common Side Effects and Discontinuation



| Outcome                                         | Finding from Systematic<br>Reviews                                | Supporting Evidence           |
|-------------------------------------------------|-------------------------------------------------------------------|-------------------------------|
| Common Side Effects<br>(Nausea, Headache, etc.) | No significant difference between monophasic and triphasic OCs.   | Kashanian et al. (2010)[7]    |
| Discontinuation due to Side<br>Effects          | No significant difference in discontinuation rates.               | van Vliet et al. (2011)[3][4] |
| Androgenic Side Effects                         | Triphasic OCs with newer progestins may have a reduced incidence. | To et al.[2]                  |

### **Experimental Protocols**

To ensure the reproducibility and critical evaluation of findings, understanding the methodologies of the cited clinical trials is crucial. Below are summaries of the experimental protocols from key studies.

Experimental Protocol: Kashanian et al. (2010)[7]

- Study Design: A randomized clinical trial.
- Participants: 314 women using oral contraceptives for the first time.
- Intervention:
  - Monophasic Group (n=159): Levonorgestrel 150 mcg / Ethinyl Estradiol 30 mcg daily for 21 days, followed by a 7-day placebo period.
  - Triphasic Group (n=155):
    - Days 1-6: Levonorgestrel 50 mcg / Ethinyl Estradiol 30 mcg
    - Days 7-11: Levonorgestrel 75 mcg / Ethinyl Estradiol 40 mcg
    - Days 12-21: Levonorgestrel 125 mcg / Ethinyl Estradiol 30 mcg



- Followed by a 7-day placebo period.
- Duration: 6 months.
- Outcome Measures: Incidence of side effects (nausea, headache, nervousness, chloasma, weight change) and breakthrough bleeding/spotting, recorded by participants. Patient satisfaction was also assessed.
- Data Analysis: Chi-square test, Fisher exact test, and Student's t-test were used for statistical analysis.

Experimental Protocol: Akerlund et al. (2009)[8]

- Study Design: A multicenter, randomized, open-label study.
- Participants: Healthy women with normal menstrual cycles.
- Intervention:
  - Monophasic Group: Levonorgestrel 100 mcg / Ethinyl Estradiol 20 mcg daily for 21 days, followed by a 7-day placebo period.
  - Triphasic Group:
    - Days 1-7: Norethindrone 500 mcg / Ethinyl Estradiol 35 mcg
    - Days 8-14: Norethindrone 750 mcg / Ethinyl Estradiol 35 mcg
    - Days 15-21: Norethindrone 1000 mcg / Ethinyl Estradiol 35 mcg
    - Followed by a 7-day placebo period.
- Duration: Up to four cycles.
- Outcome Measures: Cycle control, including the classification of cycles as "normal" and the
  occurrence of intermenstrual bleeding and spotting. Withdrawal bleeding characteristics and
  treatment-emergent adverse events were also recorded.



 Data Analysis: Statistical comparisons of cycle normality and bleeding patterns between the two groups.

## **Systematic Review Workflow**

The process of conducting a systematic review involves a rigorous and transparent methodology to minimize bias and provide reliable conclusions. The workflow for the comprehensive Cochrane review on this topic is illustrated below.





Click to download full resolution via product page

Caption: Workflow for a systematic review of oral contraceptives.



#### Conclusion

The available evidence from systematic reviews and randomized controlled trials suggests that there is no significant difference in the contraceptive efficacy of triphasic and monophasic oral contraceptives.[1][3][4][5] While triphasic OCs were designed to improve cycle control, the data remains inconsistent, with some studies showing a benefit and others indicating no advantage or even poorer control compared to monophasic formulations.[7][8] Discontinuation rates and the incidence of most common side effects are comparable between the two types of pills.[3][7]

For women initiating oral contraceptive use, monophasic pills are often recommended as a first choice due to their simpler dosing regimen and the lack of conclusive evidence for the superiority of triphasic formulations.[3][4] However, for individuals experiencing issues with cycle control on a monophasic pill, a switch to a triphasic formulation, particularly one with a different progestin, may be a reasonable clinical strategy. Further large-scale, high-quality randomized controlled trials with standardized reporting of menstrual bleeding patterns are needed to definitively determine the relative benefits of triphasic versus monophasic oral contraceptives.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The hypothalamic-pituitary-ovarian axis and oral contraceptives: Regulation and function | Semantic Scholar [semanticscholar.org]
- 2. Triphasic versus monophasic oral contraceptives for contraception PMC [pmc.ncbi.nlm.nih.gov]
- 3. asasrms.org [asasrms.org]
- 4. cochranelibrary.com [cochranelibrary.com]
- 5. Triphasic versus monophasic oral contraceptives for contraception PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]



- 7. A comparison between monophasic levonorgestrel-ethinyl estradiol 150/30 and triphasic levonorgestrel-ethinyl estradiol 50-75-125/30-40-30 contraceptive pills for side effects and patient satisfaction: a study in Iran PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [A Systematic Review of Triphasic vs. Monophasic Oral Contraceptives: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14089268#a-systematic-review-of-triphasic-vs-monophasic-oral-contraceptives]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com